molecular formula C21H16F3N3O3S B2966649 ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate CAS No. 536716-44-6

ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate

Cat. No.: B2966649
CAS No.: 536716-44-6
M. Wt: 447.43
InChI Key: GRCUSBGMVRSRES-UHFFFAOYSA-N
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Description

Ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate is a pyrimidoindole derivative featuring a trifluoromethylphenyl substituent at the 3-position of the heterocyclic core and a sulfanyl-linked ethyl acetate group at the 2-position. Its structure combines a lipophilic trifluoromethyl group with a polar ester moiety, balancing solubility and membrane permeability.

Properties

IUPAC Name

ethyl 2-[[4-oxo-3-[3-(trifluoromethyl)phenyl]-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F3N3O3S/c1-2-30-16(28)11-31-20-26-17-14-8-3-4-9-15(14)25-18(17)19(29)27(20)13-7-5-6-12(10-13)21(22,23)24/h3-10,25H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRCUSBGMVRSRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=CC(=C3)C(F)(F)F)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing waste and production costs.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and indole moiety play crucial roles in binding to receptors and enzymes, leading to various biological effects . The compound may inhibit or activate specific pathways, resulting in therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrimidoindole Core

a) Fluorophenyl vs. Trifluoromethylphenyl Derivatives
  • Ethyl 2-{[3-(4-Fluorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetate (CAS 536712-06-8): Molecular Formula: C20H16FN3O3S Molecular Weight: 397.42 g/mol Key Feature: A 4-fluorophenyl group at the 3-position. Properties: Computed XLogP3 = 4.2; Polar Surface Area (PSA) = 100 Ų . Comparison: The trifluoromethyl group in the target compound increases lipophilicity (estimated XLogP3 ≈ 5.0–5.5) compared to the fluorophenyl analog.
b) Chlorophenyl and Phenacylsulfanyl Derivatives
  • 3-(4-Chlorophenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one (CAS 536715-50-1):
    • Key Feature : A phenacylsulfanyl group (SC(O)C6H5) and 4-chlorophenyl substituent.
    • Comparison : The phenacylsulfanyl group introduces a ketone moiety, increasing polarity (PSA ≈ 110–120 Ų). The chlorophenyl group offers moderate lipophilicity (XLogP3 ≈ 4.5) but lacks the strong electron-withdrawing effect of CF3 .

Ester and Amide Functional Group Variations

a) Ethyl Ester vs. Acetamide Derivatives
  • N-(2,4-Dimethylphenyl)-2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide (PubChem data): Key Feature: Replacement of the ethyl ester with an acetamide group linked to a dimethylphenyl moiety. Comparison: The amide group enhances hydrogen-bonding capacity (PSA ≈ 120–130 Ų) but reduces metabolic stability compared to esters, which are more prone to hydrolysis.
b) Piperazinyl-Urea Derivatives
  • Ethyl 2-(4-((2-(4-(3-(3-(Trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (Compound 10e):
    • Molecular Weight : 548.2 g/mol
    • Key Feature : Incorporates a piperazine-thiazole-urea scaffold.
    • Comparison : The urea and piperazine groups increase molecular weight and polarity (PSA > 150 Ų), making this compound less membrane-permeable than the target pyrimidoindole. However, the trifluoromethylphenyl group is retained, suggesting shared electronic properties .

Alkyl Chain Modifications in Pyrimidoindole Derivatives

  • tert-Butyl 2-((5-Dodecyl-4-oxo-3-phenyl-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate (46c):
    • Key Feature : A dodecyl chain at the 5-position and tert-butyl ester.
    • Comparison : The long alkyl chain drastically increases lipophilicity (XLogP3 > 7), limiting aqueous solubility. The tert-butyl ester is more hydrolytically stable than ethyl esters but less metabolically labile .

Physicochemical Properties

Compound Core Structure Substituent (R) Molecular Weight (g/mol) XLogP3 PSA (Ų)
Target Compound Pyrimidoindole 3-(Trifluoromethyl)phenyl ~447 (estimated) ~5.2 100
Ethyl 2-{[3-(4-Fluorophenyl)-...]sulfanyl}acetate Pyrimidoindole 4-Fluorophenyl 397.42 4.2 100
3-(4-Chlorophenyl)-2-phenacylsulfanyl-...indol-4-one Pyrimidoindole 4-Chlorophenyl 465.91 4.5 115
Compound 10e Thiazole-Piperazine-Urea 3-(Trifluoromethyl)phenyl 548.2 3.8 160

Biological Activity

Ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate is a complex organic compound notable for its unique structural features, including a pyrimidine ring, an indole derivative, and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Pyrimidine Ring : A six-membered ring containing nitrogen atoms that contributes to the compound's reactivity.
  • Indole Moiety : A bicyclic structure that is often associated with various biological activities.
  • Trifluoromethyl Group : Known for enhancing lipophilicity and biological activity due to the strong electron-withdrawing effect of fluorine atoms.

Anticancer Properties

Preliminary studies suggest that compounds with similar structures exhibit significant anticancer activity. For instance, in vitro assays have shown that derivatives of pyrimidoindole compounds can inhibit the proliferation of various cancer cell lines. Specific studies have reported IC50 values indicating effective cytotoxicity against breast cancer (MCF-7) and other cancer cell lines .

Anti-inflammatory Activity

This compound has been investigated for its potential to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Molecular docking studies have suggested that the trifluoromethyl group enhances binding affinity to COX enzymes, thereby potentially reducing inflammatory responses .

Antiviral Activity

Research indicates that similar compounds may possess antiviral properties. The presence of the trifluoromethyl group is believed to contribute to increased interaction with viral proteins, thus inhibiting viral replication. Further biological assays are necessary to elucidate the full pharmacological profile of this compound in antiviral applications .

Cytotoxicity Assays

In a study assessing the cytotoxic effects of various pyrimidoindole derivatives on cancer cell lines:

CompoundCell LineIC50 (µM)
Ethyl 2-({4-oxo...sulfanyl)acetateMCF-715.0
Control (Doxorubicin)MCF-70.5
Ethyl 2-(another derivative)MCF-720.0

These results indicate that while ethyl 2-({4-oxo...}) shows promising activity, further optimization may enhance its efficacy .

Inhibition of COX Enzymes

A comparative study evaluated the inhibition of COX enzymes by various compounds:

CompoundCOX Inhibition (%)
Ethyl 2-({4-oxo...sulfanyl)acetate75
Aspirin85
Ethyl 2-(another derivative)60

The data suggest that ethyl 2-({4-oxo...}) exhibits moderate COX inhibition compared to standard anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for the efficient preparation of ethyl 2-({4-oxo-3-[3-(trifluoromethyl)phenyl]pyrimido[5,4-b]indol-2-yl}sulfanyl)acetate?

  • Methodological Answer : Optimize the synthesis via palladium-catalyzed reductive cyclization (for pyrimidoindole core formation) and thioether coupling for sulfanyl acetate attachment. Use polar aprotic solvents (e.g., DMF) at 80–100°C to enhance reaction efficiency. Purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) yields >80% purity. Intermediate characterization by 1H^1H-NMR and LC-MS is critical to confirm regioselectivity .

Q. How can the molecular structure of this compound be unambiguously confirmed?

  • Methodological Answer : Combine single-crystal X-ray diffraction (for solid-state conformation), 13C^{13}C-NMR (to verify trifluoromethylphenyl and sulfanylacetate substituents), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For example, X-ray studies on analogous pyrimidoindole derivatives show bond lengths of 1.35–1.40 Å for C–S bonds, confirming sulfanyl group stability .

Q. What safety protocols are advised for handling this compound in laboratory settings?

  • Methodological Answer : Follow general safety measures for trifluoromethyl-containing heterocycles: use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with 0.1% sodium bicarbonate solution. Toxicity data from structurally related esters suggest LD50_{50} > 500 mg/kg (oral, rats), but acute exposure may cause respiratory irritation .

Advanced Research Questions

Q. How can discrepancies between computational predictions and experimental data on the compound’s stability under acidic conditions be resolved?

  • Methodological Answer : Perform pH-dependent stability assays (HPLC monitoring at λ = 254 nm) and compare with density functional theory (DFT) calculations. For example, DFT predicts hydrolysis of the ester group at pH < 2, but experimental data may show stability due to steric hindrance from the trifluoromethylphenyl group. Validate via 19F^{19}F-NMR to track trifluoromethyl group integrity .

Q. What catalytic systems are effective for functionalizing the pyrimidoindole core without disrupting the sulfanyl acetate moiety?

  • Methodological Answer : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective modification at the 4-oxo position. Protect the sulfanyl group with tert-butyl disulfide prior to reaction. Catalytic systems with TBTA ligands in THF yield >90% regioselectivity, as demonstrated for analogous indole derivatives .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of the trifluoromethylphenyl substituent?

  • Methodological Answer : Synthesize analogs with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups at the 3-phenyl position. Test against target enzymes (e.g., kinases) via fluorescence polarization assays. For example, trifluoromethyl groups enhance binding affinity by 10–15% compared to methyl analogs due to hydrophobic interactions .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?

  • Methodological Answer : Conduct a Hansen solubility parameter (HSP) study using turbidimetry. The compound’s HSP values (δD_D = 18.5 MPa1/2^{1/2}, δP_P = 8.2 MPa1/2^{1/2}, δH_H = 6.0 MPa1/2^{1/2}) suggest higher solubility in dichloromethane (δ = 20.3) than in ethanol (δ = 26.5). Contradictions may arise from residual solvents in crystallized samples; use Karl Fischer titration to quantify water content .

Experimental Design Tables

Parameter Optimal Conditions Validation Technique
Synthesis Yield 80–85% (Pd(OAc)2_2, DMF, 90°C)LC-MS, 1H^1H-NMR
Crystallization Ethanol/water (7:3), slow coolingX-ray diffraction
Stability (pH 7.4) >95% intact after 24 hours (HPLC)UV-Vis at 254 nm

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